molecular formula C15H17ClN4 B13973084 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

Cat. No.: B13973084
M. Wt: 288.77 g/mol
InChI Key: HSGWLLOJRBDULE-UHFFFAOYSA-N
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Description

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C15H17ClN4The compound features a quinoline core, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile typically involves the reaction of 6-amino-8-chloroquinoline-3-carbonitrile with neopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Scientific Research Applications

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a synthetic organic compound in the quinoline family with an amino group, a chloro substituent, and a carbonitrile functional group. It has a structural formula of C15H18ClN5 and a molecular weight of approximately 303.79 g/mol. The compound is researched for medicinal chemistry applications, particularly in developing therapeutic agents for various diseases, including cancer and inflammatory conditions.

Chemical Reactivity

The chemical reactivity of this compound is due to its functional groups:

  • The amino group can participate in nucleophilic substitution reactions.
  • The carbonitrile group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.
  • The chloro substituent may engage in reactions such as nucleophilic substitution or coupling reactions, making this compound versatile for further chemical modifications.

Potential Applications

This compound has potential applications in:

  • Modulating the Cot protein (cancer Osaka thyroid), which plays a crucial role in oncogenic signaling pathways.
  • Inhibiting tumor necrosis factor-alpha production and influencing pathways associated with inflammation and cancer progression.
  • Inhibiting specific kinases involved in cancer cell signaling, thereby affecting cell proliferation and survival.

Studies indicate that this compound exhibits significant biological activities. Research suggests that it may inhibit specific kinases involved in cancer cell signaling, affecting cell proliferation and survival. Its interactions with other cellular proteins could provide insights into its mechanisms of action and potential side effects. As such, it is being explored as a potential anti-inflammatory and anticancer agent.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
6-Aminoquinoline-3-carbonitrileLacks chloro and neopentyl groupsModerate anticancer activity
4-Chloro-6-aminoquinolineChloro group present, no neopentylAntimicrobial properties
8-HydroxyquinolineHydroxy group instead of aminoAntioxidant activity

Mechanism of Action

The mechanism of action of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its role as a modulator in various biological pathways, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H19ClN4 (Molecular Weight 292.79 g mol)\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_{4}\text{ }(\text{Molecular Weight }292.79\text{ g mol})

This compound features a quinoline core with an amino group and a chloro substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The antiproliferative activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundHCT-116TBD
Compound 12c (related analog)MCF-70.010 - 0.042
Compound 18 (related analog)HCT-1165.3

Note: TBD indicates that specific IC50 data for the target compound is yet to be determined.

The mechanism by which this compound exerts its biological effects is hypothesized to involve modulation of key signaling pathways such as PI3K/AKT. Studies have demonstrated that treatment with quinoline derivatives can lead to alterations in gene expression related to apoptosis and cell cycle regulation. For example, compounds have been shown to reduce the expression of PI3K and AKT while increasing pro-apoptotic factors like BAD.

Case Studies

  • Study on Antiproliferative Effects : A study focused on the synthesis and biological evaluation of quinoline derivatives highlighted the significant antiproliferative activity of compounds similar to this compound against colorectal cancer cells. The induced-fit docking studies indicated strong binding affinity to PI3Kα, suggesting a targeted approach in cancer therapy.
  • Mechanistic Insights : Another investigation into the cellular mechanisms revealed that treatment with quinoline derivatives led to G2/M phase arrest in the cell cycle, indicating their potential as chemotherapeutic agents. The study also reported that these compounds induce apoptosis through mitochondrial pathways, further supporting their use in cancer treatment.

Properties

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

IUPAC Name

6-amino-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile

InChI

InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20)

InChI Key

HSGWLLOJRBDULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N

Origin of Product

United States

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